5-Methoxyquinoline-3-carbonitrile
Overview
Description
5-Methoxyquinoline-3-carbonitrile is an organic compound belonging to the quinoline family, characterized by a methoxy group at the 5-position and a carbonitrile group at the 3-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate aniline derivatives with malonic acid in the presence of a catalyst such as phosphorus oxychloride. This reaction forms the quinoline ring system with the desired substituents .
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ green chemistry principles, including microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods aim to enhance yield, reduce reaction times, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like phosphorus pentachloride for electrophilic substitution.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated quinolines.
Scientific Research Applications
5-Methoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 5-Methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
5-Methoxyquinoline: Lacks the carbonitrile group.
3-Cyanoquinoline: Lacks the methoxy group
Uniqueness: 5-Methoxyquinoline-3-carbonitrile is unique due to the presence of both methoxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
5-methoxyquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-10-9(11)5-8(6-12)7-13-10/h2-5,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTBBAUFMPEBPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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